2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide
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Overview
Description
2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide typically involves multiple steps. One common method includes the nitration of aniline derivatives followed by reduction to form the corresponding amine. This amine is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves the acylation of the sulfonylated amine with diethylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent, is ongoing.
Mechanism of Action
The mechanism by which 2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
- 2-(3,5-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide
- 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide is unique due to its specific diethylacetamide moiety, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-4-16(5-2)13(18)9-17(21(3,19)20)12-7-10(14)6-11(15)8-12/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPHFSFCHGAYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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